Acetone-benzothiazolyl-2-hydrazone
CAS No.: 6277-26-5
Cat. No.: VC1971494
Molecular Formula: C10H11N3S
Molecular Weight: 205.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6277-26-5 |
|---|---|
| Molecular Formula | C10H11N3S |
| Molecular Weight | 205.28 g/mol |
| IUPAC Name | N-(propan-2-ylideneamino)-1,3-benzothiazol-2-amine |
| Standard InChI | InChI=1S/C10H11N3S/c1-7(2)12-13-10-11-8-5-3-4-6-9(8)14-10/h3-6H,1-2H3,(H,11,13) |
| Standard InChI Key | TZHQLYDPJQZYNF-UHFFFAOYSA-N |
| SMILES | CC(=NNC1=NC2=CC=CC=C2S1)C |
| Canonical SMILES | CC(=NNC1=NC2=CC=CC=C2S1)C |
Introduction
Chemical Identity and Structural Characteristics
Acetone-benzothiazolyl-2-hydrazone, also known as N-(2-Benzothiazolyl)acetonehydrazone, is identified by the CAS number 6277-26-5 (alternatively listed as 5549-54-2 in some databases) . Its IUPAC name is N-(propan-2-ylideneamino)-1,3-benzothiazol-2-amine . The compound features a benzothiazole heterocyclic ring system connected to a hydrazone functional group derived from acetone.
Structural Parameters
The molecular structure contains several key functional groups that contribute to its chemical behavior and applications. The benzothiazole moiety provides aromatic character and potential coordination sites, while the hydrazone group (-C=N-NH-) offers both nucleophilic and electrophilic centers.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃S |
| Molecular Weight | 205.28 g/mol |
| CAS Number | 6277-26-5 |
| PubChem CID | 234769 |
| Structure Type | Hydrazone derivative with benzothiazole |
The compound exhibits tautomerism, which has been confirmed by IR spectroscopic studies showing characteristic NH secondary amine absorption bands around 3184-3189 cm⁻¹ . This tautomerism plays a crucial role in its coordination chemistry and reactivity patterns.
Synthesis Methodologies
The synthesis of Acetone-benzothiazolyl-2-hydrazone typically involves condensation reactions between appropriate precursors. While the search results don't directly describe the synthesis of this specific compound, related benzothiazole hydrazones offer insight into potential synthetic routes.
General Synthetic Approach
Based on the synthesis of similar compounds, Acetone-benzothiazolyl-2-hydrazone can be prepared through the condensation reaction between 2-benzothiazolylhydrazine and acetone. This reaction typically proceeds under mild conditions, often in alcoholic solvents such as ethanol or methanol, with or without acid catalysis .
Related Synthetic Pathways
For related benzothiazolyl hydrazones, the synthetic route often follows a multi-step process:
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Formation of the benzothiazole-2-thiol derivative
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Reaction with ethyl chloroacetate to form 2-((5-substitutedbenzothiazol-2-yl)thio)acetate derivatives
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Conversion to hydrazides using hydrazine hydrate
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Condensation with appropriate carbonyl compounds to form the target hydrazones
The final condensation step is particularly relevant to the synthesis of Acetone-benzothiazolyl-2-hydrazone, where acetone would be the carbonyl component.
Spectroscopic Characteristics
Spectroscopic data provides essential information about the structural and electronic properties of Acetone-benzothiazolyl-2-hydrazone.
Infrared Spectroscopy
Based on data from related benzothiazolyl hydrazones, the following characteristic IR absorption bands can be anticipated:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretching | 3184-3189 | Medium |
| C=N (exocyclic) | 1618-1623 | Strong |
| C=N (endocyclic) | 1610 | Strong |
| C-N stretching | 1193-1233 | Medium |
These spectral features are consistent with the tautomeric form in which the compound exists in the solid state .
NMR Spectroscopy
The proton NMR spectrum of related benzothiazolyl hydrazones shows distinctive patterns that would be similar for Acetone-benzothiazolyl-2-hydrazone:
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Methyl protons typically appear as singlets between 1.0-2.5 ppm
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Aromatic protons of the benzothiazole ring system show characteristic splitting patterns between 6.8-8.1 ppm
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The NH proton of the hydrazone moiety generally appears as a singlet above 11 ppm
Applications in Analytical Chemistry
Acetone-benzothiazolyl-2-hydrazone demonstrates significant utility in analytical applications, particularly in metal ion detection.
Metal Ion Detection
The compound serves as an effective reagent for detecting and quantifying metal ions in environmental samples . Its coordinating ability through the nitrogen atoms of the hydrazone group allows for selective binding to various metal ions.
Environmental Monitoring
The metal-binding properties make Acetone-benzothiazolyl-2-hydrazone particularly valuable for pollution monitoring in environmental samples . Its sensitivity to specific metal ions enables accurate detection of contaminants in water, soil, and air samples.
Pharmaceutical Applications
Research into Acetone-benzothiazolyl-2-hydrazone and related compounds reveals promising pharmaceutical potential.
Anticancer Properties
The compound is being explored for its potential as an anticancer agent . Derivatives of benzothiazole hydrazones have demonstrated antiproliferative activity against various cancer cell lines, suggesting similar potential for Acetone-benzothiazolyl-2-hydrazone.
Antimicrobial Activity
Related benzothiazole-2-yl-hydrazones have shown antimicrobial activity against bacterial and fungal pathogens . A series of synthesized 1,3-benzothiazole-2-yl-hydrazones were evaluated for their antibacterial activity against four different bacterial species (Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas alkaligenes) and antifungal activity against multiple fungal species (Aspergillus niger, Rhizopus oryzae, and Candida albicans) .
The antimicrobial evaluation of these compounds demonstrated varying degrees of activity, with some compounds showing moderate efficacy. This suggests that Acetone-benzothiazolyl-2-hydrazone might possess similar biological properties that could be exploited for antimicrobial applications.
Material Science Applications
In material science, Acetone-benzothiazolyl-2-hydrazone contributes to the development of advanced materials with enhanced properties.
Polymer Synthesis
The compound is utilized in the synthesis of polymers, where it can be incorporated into the polymer backbone or used as a functional additive . These applications result in materials with improved characteristics.
Coating Technologies
Acetone-benzothiazolyl-2-hydrazone is employed in the development of coatings with enhanced durability and resistance to environmental degradation . The incorporation of this compound can improve adhesion, chemical resistance, and longevity of protective coatings.
Biochemical Research Applications
The chemical properties of Acetone-benzothiazolyl-2-hydrazone make it valuable for various biochemical investigations.
Enzyme Inhibition Studies
Researchers utilize this compound in enzyme inhibition studies to understand metabolic pathways and develop potential therapeutic strategies . Its ability to interact with specific enzyme active sites provides insights into biological processes and disease mechanisms.
Metabolic Pathway Investigation
By studying the interactions between Acetone-benzothiazolyl-2-hydrazone and biological systems, researchers gain valuable information about metabolic pathways that can inform the development of new therapeutic approaches .
Textile Industry Applications
Acetone-benzothiazolyl-2-hydrazone finds practical applications in the textile industry.
Dye Intermediate
The compound serves as a dye intermediate in textile manufacturing, contributing to the production of vibrant and long-lasting colors in fabrics . Its chemical structure enables the creation of dyes with desirable properties such as color fastness and intensity.
Coordination Chemistry
Acetone-benzothiazolyl-2-hydrazone demonstrates interesting coordination chemistry with various metal ions.
Metal Complex Formation
While the search results don't provide specific information about metal complexes of Acetone-benzothiazolyl-2-hydrazone, studies on related benzothiazolyl hydrazones show they can form complexes with transition metals such as nickel . These complexes exhibit diverse structures depending on the reaction conditions and counter anions present.
Spectroscopic Features of Metal Complexes
IR spectroscopic studies of metal complexes with related benzothiazolyl hydrazones reveal shifts in the characteristic bands of the ligand upon coordination. The C=N stretching vibrations typically shift to lower wavenumbers when coordinated to metal centers, indicating involvement of the azomethine nitrogen atoms in bonding .
Related Compounds and Derivatives
Several structurally related compounds provide additional context for understanding Acetone-benzothiazolyl-2-hydrazone.
Benzaldehyde, 2-(2-benzothiazolyl)hydrazone
This related compound (CAS: 16586-67-7, Molecular formula: C₁₄H₁₁N₃S) shares the benzothiazolyl hydrazone framework but features a benzaldehyde moiety instead of acetone. Comparisons between these compounds provide insights into structure-activity relationships.
Other Derivatives
Various substituted benzothiazolyl hydrazones have been synthesized and evaluated for different applications, particularly as potential pharmacological agents . These derivatives often feature modifications of either the benzothiazole ring or the carbonyl component of the hydrazone.
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